Bienvenue dans la boutique en ligne BenchChem!

3-Fluorooxetane

medicinal chemistry drug design bioisostere

3-Fluorooxetane (CAS 26272-86-6) is a fluorinated heterocyclic compound featuring a four-membered oxetane ring with a single fluorine atom at the 3-position. The compound has a molecular weight of 76.07 g/mol and a molecular formula of C3H5FO, with predicted physicochemical properties including a density of 1.1±0.1 g/cm³, a boiling point of 35.1±15.0 °C at 760 mmHg, and a calculated LogP of -0.35.

Molecular Formula C3H5FO
Molecular Weight 76.07 g/mol
CAS No. 26272-86-6
Cat. No. B1316920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorooxetane
CAS26272-86-6
Molecular FormulaC3H5FO
Molecular Weight76.07 g/mol
Structural Identifiers
SMILESC1C(CO1)F
InChIInChI=1S/C3H5FO/c4-3-1-5-2-3/h3H,1-2H2
InChIKeyZYHRCFBHAKRMMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorooxetane (CAS 26272-86-6) as a Fluorinated Oxetane Building Block: Core Physicochemical Profile and Procurement Baseline


3-Fluorooxetane (CAS 26272-86-6) is a fluorinated heterocyclic compound featuring a four-membered oxetane ring with a single fluorine atom at the 3-position . The compound has a molecular weight of 76.07 g/mol and a molecular formula of C3H5FO, with predicted physicochemical properties including a density of 1.1±0.1 g/cm³, a boiling point of 35.1±15.0 °C at 760 mmHg, and a calculated LogP of -0.35 . This building block serves as a versatile intermediate in medicinal chemistry and agrochemical development, where its unique structural and electronic profile can be exploited to modulate key drug-like properties [1].

Why Generic Substitution of 3-Fluorooxetane with Non-Fluorinated or Di-Fluorinated Oxetane Analogs is Scientifically Unsound


The simple replacement of 3-fluorooxetane with structurally related oxetane analogs (e.g., unsubstituted oxetane, 3,3-difluorooxetane, or 3-chlorooxetane) is not scientifically valid due to profound differences in key physicochemical properties that directly impact drug design and synthesis [1]. As demonstrated by Litskan et al. (2025), fluorination of the oxetane core can decrease pKa values by up to three units relative to gem-dimethyl, cyclopropyl, or cyclobutylidene counterparts, dramatically altering the protonation state and biological activity of derived molecules [1]. Furthermore, comparative analysis of predicted data reveals that 3-fluorooxetane possesses a significantly lower LogP (-0.35) compared to 3-chlorooxetane (-0.16) and a markedly lower boiling point (35.1 °C vs. 134.2 °C), underscoring that even a single halogen substitution fundamentally changes the compound's behavior in both synthetic and biological contexts . These quantitative distinctions preclude any assumption of interchangeability and necessitate precise, evidence-based selection for scientific applications.

3-Fluorooxetane Quantitative Differentiation Guide: Comparative Physicochemical and Structural Data vs. Key Analogs


Lipophilicity Modulation: 3-Fluorooxetane Exhibits Significantly Lower LogP Than 3-Chlorooxetane, Impacting Membrane Permeability and Solubility

3-Fluorooxetane demonstrates a calculated LogP of -0.35, which is approximately 0.19 units lower than that of 3-chlorooxetane (LogP -0.16) . This difference in lipophilicity directly influences membrane permeability and aqueous solubility profiles, with the more hydrophilic 3-fluorooxetane potentially offering advantages in reducing non-specific protein binding and improving oral bioavailability in drug candidates [1].

medicinal chemistry drug design bioisostere

Boiling Point and Volatility: 3-Fluorooxetane's Low Boiling Point Enables Distinct Synthetic Handling and Purification Protocols

3-Fluorooxetane exhibits a boiling point of 35.1±15.0 °C at 760 mmHg, which is approximately 99 °C lower than that of 3-chlorooxetane (134.2±15.0 °C) . This substantial difference in volatility directly affects synthetic manipulation, solvent removal strategies, and purification methods, with 3-fluorooxetane requiring specialized handling to prevent evaporative loss during reactions conducted at elevated temperatures .

organic synthesis process chemistry analytical chemistry

Acidity Modulation: Fluorination of the Oxetane Core Decreases pKa by Up to Three Units Relative to Gem-Dimethyl Analogs, Altering Protonation State

Fluorination of the oxetane core significantly impacts the acidity of adjacent functional groups, with 3-fluorooxetane derivatives demonstrating a decrease in pKa values of up to three units compared to their gem-dimethyl, cyclopropyl, or cyclobutylidene counterparts [1]. While a direct, experimentally measured pKa for 3-fluorooxetane itself is not reported in the primary literature, this class-level quantitative finding from a comprehensive physicochemical study provides a strong inference that the introduction of a single fluorine atom at the 3-position substantially increases the acidity (lowers the pKa) of the oxetane ring and any attached acidic moieties relative to non-fluorinated oxetane systems [1].

medicinal chemistry physicochemical property bioisostere

Polar Surface Area and Hydrogen Bonding: 3-Fluorooxetane Maintains Low PSA Comparable to Other Halogenated Oxetanes, Preserving Permeability

The polar surface area (PSA) of 3-fluorooxetane is calculated to be 9.2 Ų [1]. This value is identical to that of 3-chlorooxetane (9.2 Ų) and comparable to that of 3-hydroxyoxetane (29.5 Ų), indicating that the single fluorine substitution does not significantly increase the PSA relative to other halogenated oxetanes . This low PSA is favorable for maintaining passive membrane permeability, a critical parameter in oral drug absorption, while the hydrogen bond acceptor capacity of the fluorine atom provides an additional handle for modulating intermolecular interactions without compromising permeability .

drug design ADME computational chemistry

Optimal Research and Industrial Application Scenarios for 3-Fluorooxetane Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Fine-Tuning pKa of Lead Compounds Through Oxetane Fluorination

Medicinal chemists seeking to decrease the pKa of a lead compound by up to 3 units relative to gem-dimethyl, cyclopropyl, or cyclobutylidene analogs should incorporate 3-fluorooxetane as a core building block [1]. This application is particularly valuable when the target molecule's protonation state at physiological pH is critical for potency, solubility, or off-target activity. The quantifiable pKa shift demonstrated in class-level studies provides a rational basis for incorporating this specific fluorinated oxetane into structure-activity relationship (SAR) campaigns.

Organic Synthesis: Development of Low-Boiling-Point Intermediates Requiring Specialized Handling

Process chemists developing synthetic routes involving volatile intermediates should select 3-fluorooxetane when a low boiling point (35.1±15.0 °C) is advantageous for purification or when low-temperature reaction conditions are required . The 99 °C difference in boiling point relative to 3-chlorooxetane dictates distinct handling and equipment requirements, making 3-fluorooxetane the preferred choice for applications where high volatility is a design feature rather than a limitation.

Drug Design: Maintaining Low Polar Surface Area While Introducing a Fluorine Atom for Enhanced Binding and Metabolic Stability

In drug design programs where maintaining low TPSA (≤10 Ų) is essential for passive membrane permeability, 3-fluorooxetane offers the unique advantage of introducing a fluorine atom without increasing PSA relative to other halogenated oxetanes . This property is particularly relevant for central nervous system (CNS) drug candidates, where a TPSA below 60-70 Ų is generally required for blood-brain barrier penetration. The ability to incorporate fluorine while preserving a low TPSA supports the optimization of both target engagement and ADME properties.

Bioisosteric Replacement: Substitution for Gem-Dimethyl or Carbonyl Groups to Modulate Lipophilicity and Hydrogen Bonding

Medicinal chemists employing bioisosteric replacement strategies should utilize 3-fluorooxetane as a replacement for gem-dimethyl or carbonyl groups to achieve a calculated LogP of -0.35, significantly more hydrophilic than 3-chlorooxetane (LogP -0.16) . This substitution can reduce lipophilicity, improve aqueous solubility, and introduce a hydrogen bond acceptor (the fluorine atom) without substantially increasing molecular weight or PSA. The quantifiable LogP difference provides a clear metric for predicting the impact of this substitution on overall compound properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluorooxetane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.